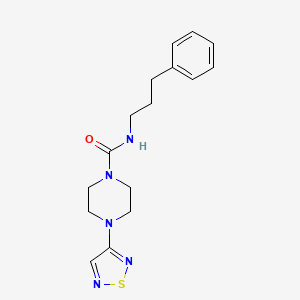![molecular formula C18H20FN3O3S B6440730 2-[1-(5-fluoro-2-methoxybenzenesulfonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine CAS No. 2549003-88-3](/img/structure/B6440730.png)
2-[1-(5-fluoro-2-methoxybenzenesulfonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-(5-fluoro-2-methoxybenzenesulfonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine is a synthetic organic compound known for its unique chemical structure and various applications in scientific research. With a distinctive arrangement involving fluoro and methoxy groups attached to benzenesulfonyl, along with an octahydropyrrolo[2,3-c]pyrrol-5-yl core, this compound has garnered attention in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-[1-(5-fluoro-2-methoxybenzenesulfonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine typically involves several key steps:
Formation of the Octahydropyrrolo[2,3-c]pyrrol-5-yl Intermediate: This is usually achieved through cyclization reactions, employing conditions such as high temperature or catalytic amounts of acids or bases.
Attachment of the Benzenesulfonyl Group:
Incorporation of Fluoro and Methoxy Groups: These substituents are typically introduced via electrophilic substitution reactions, utilizing reagents like fluorinating agents and methoxylation reagents under controlled conditions.
Coupling with Pyridine: The final coupling of the pyridine ring is generally executed through cross-coupling reactions, such as the Suzuki or Heck coupling, under palladium catalysis in inert atmospheres.
Industrial Production Methods: Industrial-scale production methods may utilize continuous flow chemistry for more efficient and scalable synthesis. This includes:
Automated Reactors: These reactors maintain precise control over reaction conditions.
Green Chemistry Principles: Adoption of solvent recycling and energy-efficient processes to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: 2-[1-(5-fluoro-2-methoxybenzenesulfonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine can undergo various chemical reactions including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or organic peroxides, resulting in products with increased oxygen content.
Reduction: Reduction reactions often involve agents like lithium aluminum hydride or hydrogen gas in the presence of catalysts, leading to simpler or less oxidized products.
Substitution: The fluoro and methoxy groups make it prone to nucleophilic substitution reactions, especially under basic conditions with strong nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, organic peroxides.
Reduction: Lithium aluminum hydride, hydrogen gas with catalysts.
Substitution: Sodium hydride, potassium carbonate, strong nucleophiles like alkoxides.
Major Products
From Oxidation: Products with higher oxidation states, such as ketones or carboxylic acids.
From Reduction: Simpler alcohols or hydrocarbons.
From Substitution: Various derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-[1-(5-fluoro-2-methoxybenzenesulfonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine has several scientific research applications:
Chemistry: Used as a precursor in organic synthesis and a reagent in complex chemical reactions.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic uses, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials and chemical products due to its unique properties.
Mécanisme D'action
The mechanism by which 2-[1-(5-fluoro-2-methoxybenzenesulfonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine exerts its effects is primarily through its interactions with molecular targets such as enzymes or receptors. The compound's fluoro and methoxy groups, as well as the octahydropyrrolo[2,3-c]pyrrol-5-yl core, are critical for binding to these targets, modulating their activity, and influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
2-[1-(5-fluoro-2-methoxybenzenesulfonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine stands out due to its unique structure. Comparing it to similar compounds:
Similar Compounds: Such as 2-[1-(5-chloro-2-methoxybenzenesulfonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine and 2-[1-(5-bromo-2-methoxybenzenesulfonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine.
Uniqueness: The presence of the fluoro group significantly alters its electronic properties and reactivity compared to its chloro and bromo counterparts, which can affect its biological and chemical behavior.
Intriguing stuff, right? What else are you curious about?
Propriétés
IUPAC Name |
1-(5-fluoro-2-methoxyphenyl)sulfonyl-5-pyridin-2-yl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O3S/c1-25-16-6-5-14(19)10-17(16)26(23,24)22-9-7-13-11-21(12-15(13)22)18-4-2-3-8-20-18/h2-6,8,10,13,15H,7,9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXBHMABJYRZMTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCC3C2CN(C3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chloro-4-methoxyphenyl)-3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B6440654.png)
![N-(4-ethoxyphenyl)-3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carboxamide](/img/structure/B6440668.png)
![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6440684.png)
![2-(1-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}-1-oxopropan-2-yl)-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6440688.png)
![4-methyl-1-{[1-(2-phenylethanesulfonyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B6440692.png)
![1-{[1-(4-fluoro-3-methylbenzenesulfonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole](/img/structure/B6440695.png)
![3-cyclopropyl-N-(4-methanesulfonylphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B6440719.png)
![1-{[1-(2-methoxy-5-methylbenzenesulfonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole](/img/structure/B6440724.png)
![4-methyl-1-{[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B6440735.png)
![1-{[1-(4-tert-butylbenzenesulfonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole](/img/structure/B6440741.png)
![12-(2-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}-2-oxoethyl)-10-thia-1,8-diazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),8-dien-2-one](/img/structure/B6440749.png)
![3-cyclopropyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B6440752.png)
![2-{1-[3-(trifluoromethyl)benzenesulfonyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine](/img/structure/B6440773.png)
